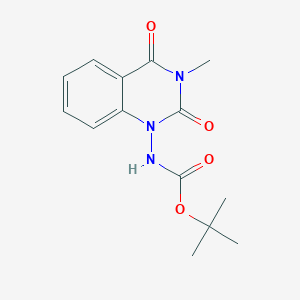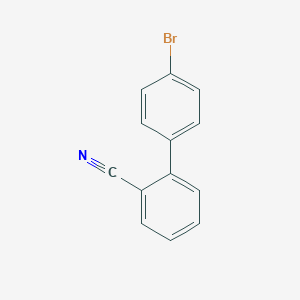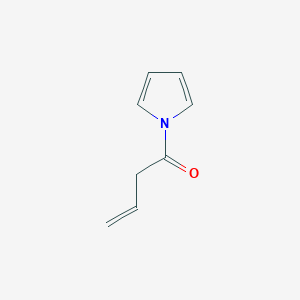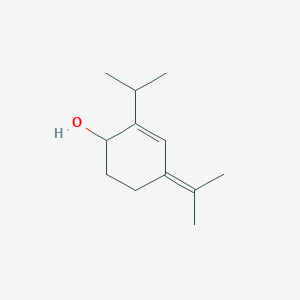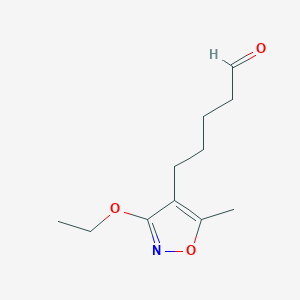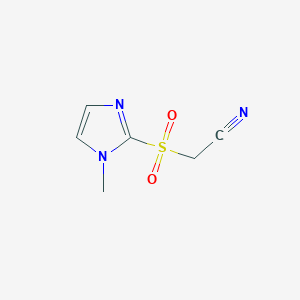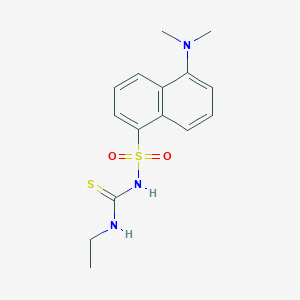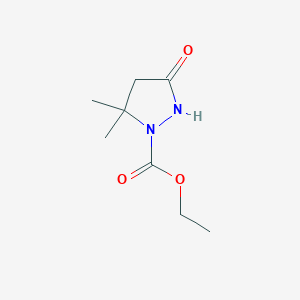
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate, also known as EDOC, is a pyrazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields. EDOC is a versatile compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In material science, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and catalysis. In agriculture, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have plant growth-promoting activity.
Mécanisme D'action
The mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate is not fully understood, but it has been reported to act as a reactive oxygen species scavenger, which may explain its antioxidant activity. Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2, which may explain its anti-inflammatory activity. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to induce apoptosis in cancer cells, which may explain its antitumor activity.
Biochemical and Physiological Effects:
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have various biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of lipid peroxidation, and the modulation of cytokine production. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have a protective effect against oxidative stress-induced damage in different cell types, including neurons, hepatocytes, and cardiomyocytes.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can be easily synthesized using different methods, and its purity can be easily determined using various analytical techniques. However, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate also has some limitations, including its low water solubility, which may limit its applications in aqueous environments. Furthermore, the mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate is not fully understood, which may limit its potential applications in some fields.
Orientations Futures
There are several future directions for research on Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate, including the synthesis of novel Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate derivatives with improved properties and activities. Furthermore, the mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate needs to be further elucidated to fully understand its potential applications. Moreover, the potential applications of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate in different fields, including medicinal chemistry, material science, and agriculture, need to be explored further to fully exploit its potential. Finally, the development of novel methods for the synthesis of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate and its derivatives may lead to more efficient and environmentally friendly processes.
Méthodes De Synthèse
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can be synthesized using different methods, including the reaction of ethyl acetoacetate with hydrazine hydrate and formaldehyde, and the reaction of ethyl acetoacetate with hydrazine hydrate and paraformaldehyde. The former method has been reported to yield a higher purity of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate compared to the latter. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can also be synthesized using microwave-assisted synthesis, which has been reported to be a more efficient and environmentally friendly method.
Propriétés
Numéro CAS |
174470-67-8 |
|---|---|
Nom du produit |
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate |
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-4-13-7(12)10-8(2,3)5-6(11)9-10/h4-5H2,1-3H3,(H,9,11) |
Clé InChI |
ITDQRGPAXICKOY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(CC(=O)N1)(C)C |
SMILES canonique |
CCOC(=O)N1C(CC(=O)N1)(C)C |
Synonymes |
1-Pyrazolidinecarboxylic acid, 5,5-dimethyl-3-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




